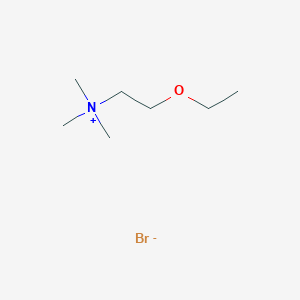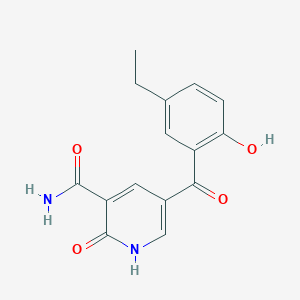
3-Ethyltetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyltetracosane: is a hydrocarbon compound with the molecular formula C26H54 . It belongs to the class of long-chain alkanes, specifically a derivative of tetracosane with an ethyl group attached to the third carbon atom. This compound is characterized by its high molecular weight and non-polar nature, making it relatively inert under standard conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective alkylation. These processes are conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-Ethyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under harsh conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorination or bromination), are common.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Halogenation: Halogens (chlorine or bromine) in the presence of UV light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites or alumina.
Major Products Formed:
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Halogenation: Various haloalkanes depending on the degree of substitution.
Cracking: Shorter alkanes and alkenes.
科学的研究の応用
Chemistry: 3-Ethyltetracosane is used as a model compound in studies of hydrocarbon behavior, including phase transitions, viscosity, and intermolecular interactions. It serves as a reference in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: In biological research, this compound is studied for its role in the lipid composition of cell membranes and its potential effects on membrane fluidity and permeability.
Medicine: While not directly used as a drug, its derivatives and analogs are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is utilized as a lubricant additive, a component in paraffin waxes, and a standard in the calibration of analytical instruments .
作用機序
The mechanism by which 3-ethyltetracosane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its long hydrophobic chain interacts with other non-polar molecules, influencing the viscosity and phase behavior of mixtures. In biological systems, it can integrate into lipid bilayers, affecting membrane dynamics and protein function .
類似化合物との比較
Tetracosane: The parent hydrocarbon without the ethyl substitution.
Hexacosane: A longer-chain alkane with two additional carbon atoms.
3-Methyltetracosane: A similar compound with a methyl group instead of an ethyl group at the third carbon.
Uniqueness: 3-Ethyltetracosane is unique due to its specific branching, which affects its physical properties such as melting point, boiling point, and solubility. The presence of the ethyl group introduces steric hindrance, influencing its reactivity and interactions compared to its linear and less-branched counterparts .
特性
CAS番号 |
55282-17-2 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC名 |
3-ethyltetracosane |
InChI |
InChI=1S/C26H54/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(5-2)6-3/h26H,4-25H2,1-3H3 |
InChIキー |
HCYGJXYCUXDCHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)



![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
